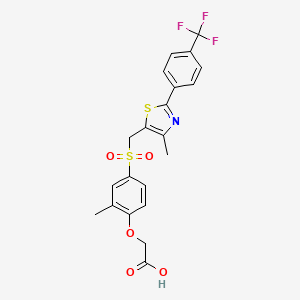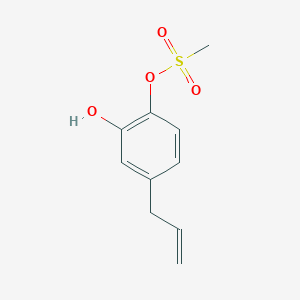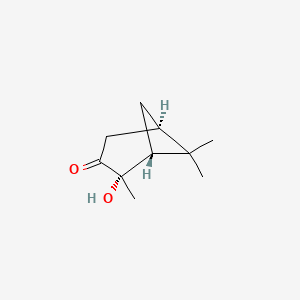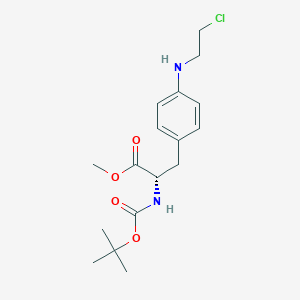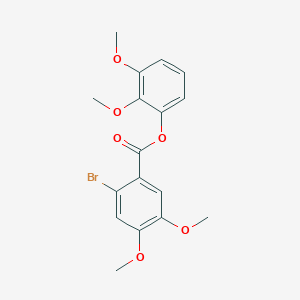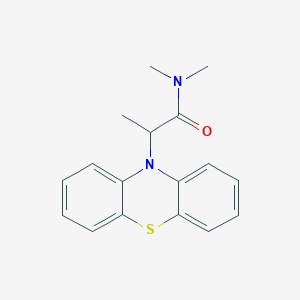
N,N-dimethyl-2-phenothiazin-10-ylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N,N-dimethyl-2-phenothiazin-10-ylpropanamide and its derivatives involves various chemical reactions, including diazotization, coupling reactions, and condensation reactions. For instance, novel derivatives were synthesized by performing diazotization followed by coupling reactions, showcasing the chemical versatility of the phenothiazine core structure (Gopi, Sastry, & Dhanaraju, 2017).
Molecular Structure Analysis
The molecular structure of N,N-dimethyl-2-phenothiazin-10-ylpropanamide derivatives has been extensively studied through various spectroscopic techniques. Conformational studies reveal the nitrogen atom of the phenothiazine ring adopting an expanded pyramidal configuration, indicating the importance of the geometric arrangement for its chemical behavior and interaction with biological targets (Resmi et al., 2016).
Chemical Reactions and Properties
N,N-Dimethyl-2-phenothiazin-10-ylpropanamide undergoes various chemical reactions, including electron transfer and formation of charge-transfer complexes. These reactions are pivotal for understanding its chemical behavior and potential applications in medicinal chemistry and materials science (Wiśniewska & van Eldik, 2006).
Physical Properties Analysis
The physical properties of N,N-dimethyl-2-phenothiazin-10-ylpropanamide derivatives, such as their high thermal stability and ability to form stable molecular complexes, contribute to their application potential in various fields. X-ray crystallography studies provide detailed insights into their structural configurations and interactions at the molecular level (Rodríguez, López de Lerma, & Perales, 1996).
Chemical Properties Analysis
The chemical properties of N,N-dimethyl-2-phenothiazin-10-ylpropanamide, including its interaction with biological targets and antimicrobial activity, underscore its significance in the development of new therapeutic agents. Its ability to form stable complexes with Plasmodium falciparum and exhibit inhibitory activity highlights its potential in treating diseases (Resmi et al., 2016).
Wissenschaftliche Forschungsanwendungen
Antitumor Properties
Phenothiazines, including N,N-dimethyl-2-phenothiazin-10-ylpropanamide derivatives, have been investigated for their antitumor properties. While many phenothiazines do not show significant antitumor activity, certain derivatives can indirectly decrease the cytotoxic effects caused by radiation and other chemical carcinogens. Some derivatives provide protection against cancers caused by the metabolic activation of carcinogens such as dimethylbenzanthracene. The selective accumulation of phenothiazine derivatives in specific tissues suggests potential effectiveness in treating tumors, including those in the brain and melanoma, by making highly potent derivatives through nitro substitution on the aromatic ring of phenothiazines (Motohashi et al., 1991).
Non-Psychiatric Effects
Beyond their well-known antipsychotic uses, phenothiazines exhibit a broad spectrum of biological activities. Recent reports highlight new properties such as antimicrobial, antiprionic, and anticancerous activities. The future clinical application of phenothiazines will expand as we gain more comprehensive knowledge about their functions. This includes their interactions with cellular processes and biomolecules like DNA and proteins, suggesting a promising avenue for the development of new therapeutic strategies (Sudeshna & Parimal, 2010).
Eigenschaften
IUPAC Name |
N,N-dimethyl-2-phenothiazin-10-ylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-12(17(20)18(2)3)19-13-8-4-6-10-15(13)21-16-11-7-5-9-14(16)19/h4-12H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLMEIOYFTWFLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-2-phenothiazin-10-ylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1144420.png)
![4-[[[[6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methyl](5-ethoxy-2-pyrimidinyl)am](/img/no-structure.png)
